![molecular formula C16H13BrO3 B6339110 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester CAS No. 365542-24-1](/img/structure/B6339110.png)

2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

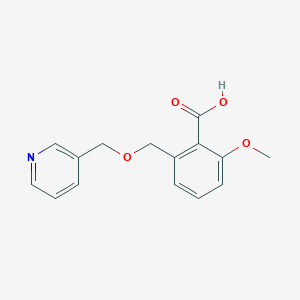

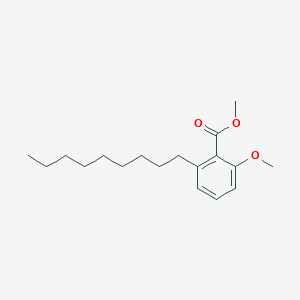

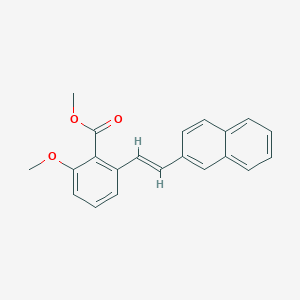

“2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester” is a useful research chemical . It has a molecular weight of 333.18 g/mol .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of this compound includes a bromo-phenyl-vinyl group attached to a 6-hydroxy-benzoic acid methyl ester . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common method used in the formation of carbon-carbon bonds in compounds like this . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the compound’s boiling point, density, and solubility can be predicted based on its molecular structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

Synthesis Techniques and Chemical Properties :The study by 魏婷 et al. (2012) demonstrates a novel approach to synthesizing bifunctional poly-monomer materials through esterification, reduction, and dehydrolysis processes. This research outlines a method for creating materials with potential applications in liquid crystal displays and other advanced material technologies. The synthesis involved biphenyl via Friedel-Crafts, bromination, Grignard reaction, and oxidation reactions, highlighting a complex synthetic route that might be relevant for the synthesis of the target compound (魏婷 et al., 2012).

Functional Materials and Polymerization :Another significant application area is in the development of novel materials for optical and electronic devices. For example, Gu et al. (2010) discussed the use of a related compound in the heterogeneous atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA), which indicates potential applications in creating polymers with specific end-group functionalities. This could be relevant for the development of materials with unique optical properties or in the creation of advanced polymers with designed molecular architectures (Gu et al., 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that bromophenyl compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to participate in Suzuki–Miyaura coupling . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of biomolecules .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on their chemical structure and the route of administration .

Result of Action

Bromophenyl compounds have been known to cause depolarization effects on the transmembrane potential difference of certain cells .

Eigenschaften

IUPAC Name |

methyl 2-[(E)-2-(4-bromophenyl)ethenyl]-6-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-10,18H,1H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGWLQRTXHSORK-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-6-[2-(1,2,3,4,4a,9,9a,10-octahydro-anthracen-9-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339033.png)

![Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester](/img/structure/B6339090.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339149.png)